

An In-depth Technical Guide to 4-(Phenylamino)benzaldehyde: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(Phenylamino)benzaldehyde**

Cat. No.: **B172524**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **4-(Phenylamino)benzaldehyde**, a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.

Chemical and Physical Properties

4-(Phenylamino)benzaldehyde, also known as 4-anilinobenzaldehyde, is a solid organic compound.^[1] Its fundamental chemical and physical properties are summarized in the table below. While experimental values for some properties are not readily available in the literature, computed values from reliable databases are provided.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ NO	[2] [3]
Molecular Weight	197.23 g/mol	[2]
CAS Number	100727-07-9	[2] [3] [4]
Physical Form	Solid	[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
Storage Temperature	2-8°C, inert atmosphere	[1]

Chemical Structure

The chemical structure of **4-(Phenylamino)benzaldehyde** consists of a benzaldehyde molecule substituted at the para-position with a phenylamino group.

Identifier	Value	Source
IUPAC Name	4-anilinobenzaldehyde	[2]
SMILES	C1=CC=C(C=C1)NC2=CC=C(C=C2)C=O	[2]
InChI	InChI=1S/C13H11NO/c15-10-11-6-8-13(9-7-11)14-12-4-2-1-3-5-12/h1-10,14H	[2]
InChIKey	XXWHZIJHYNPASE-UHFFFAOYSA-N	[2]

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of **4-(Phenylamino)benzaldehyde**. While a comprehensive set of experimental spectra for this

specific compound is not readily available in public databases, the expected spectral features can be inferred from its structure and comparison with related compounds.

¹H NMR Spectrum

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on both phenyl rings, and the amine proton. The aldehydic proton should appear as a singlet at a downfield chemical shift (typically around 9-10 ppm). The aromatic protons will exhibit complex splitting patterns in the aromatic region (approximately 7-8 ppm). The N-H proton will likely appear as a broad singlet.

¹³C NMR Spectrum

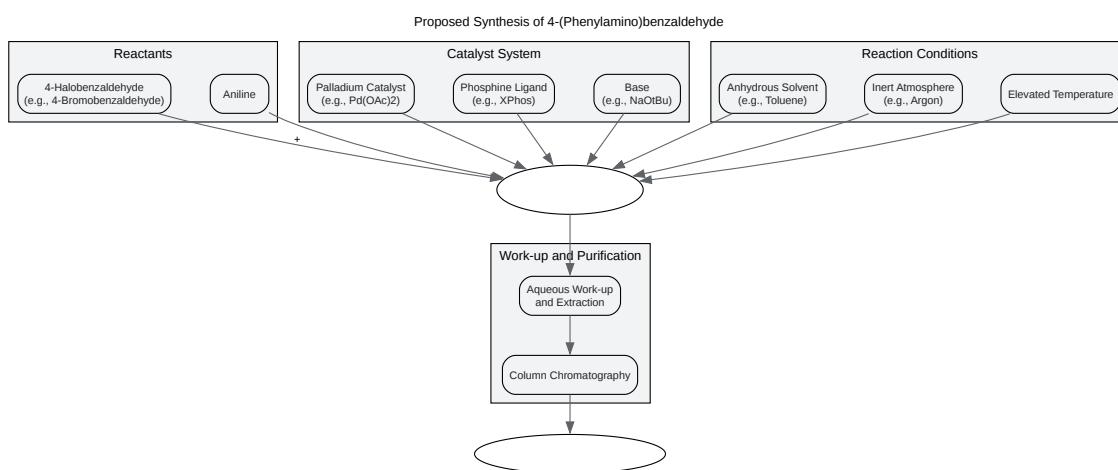
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group at a significantly downfield position (around 190 ppm). The aromatic carbons will resonate in the range of approximately 110-150 ppm.

Infrared (IR) Spectrum

The Infrared (IR) spectrum of **4-(Phenylamino)benzaldehyde** is expected to display characteristic absorption bands for its functional groups. A strong carbonyl (C=O) stretching vibration for the aldehyde should be observed around 1700 cm^{-1} . The N-H stretching vibration of the secondary amine is expected in the region of $3300\text{-}3500\text{ cm}^{-1}$. C-H stretching vibrations for the aromatic rings will be present above 3000 cm^{-1} , and C=C stretching vibrations for the aromatic rings will appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrum

The mass spectrum of **4-(Phenylamino)benzaldehyde** should show a molecular ion peak (M^+) at an m/z value corresponding to its molecular weight (197.23). Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic cleavages of the aromatic rings and the amine linkage.

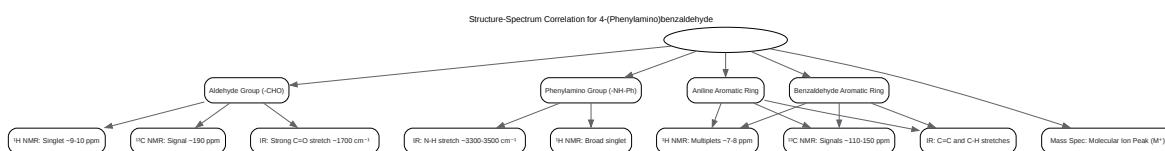

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-(Phenylamino)benzaldehyde** is not readily available in the reviewed literature. However, a general synthetic approach can be

proposed based on established methods for the formation of diarylamines and the formylation of aromatic compounds. One plausible route is the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.

Proposed Synthesis Workflow: Buchwald-Hartwig Amination

This proposed workflow outlines a general procedure for the synthesis of **4-(Phenylamino)benzaldehyde**.


[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-(Phenylamino)benzaldehyde**.

Disclaimer: This is a generalized protocol and would require optimization of specific reagents, catalysts, and reaction conditions.

Logical Relationships in Spectroscopic Analysis

The structural features of **4-(Phenylamino)benzaldehyde** directly correlate with the expected signals in its various spectra. The following diagram illustrates this relationship.

[Click to download full resolution via product page](#)

Caption: Correlation of structural features to spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Phenylamino)benzaldehyde | 100727-07-9 [sigmaaldrich.com]
- 2. Benzaldehyde, 4-(phenylamino)- | C13H11NO | CID 2396509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Phenylamino)benzaldehyde: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b172524#4-phenylamino-benzaldehyde-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com